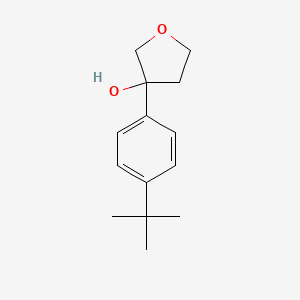

3-(4-Tert-butylphenyl)oxolan-3-ol

Description

Structural Significance of the Oxolane Ring System in Contemporary Organic Chemistry

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a fundamental five-membered saturated cyclic ether. guidechem.com Its prevalence in organic chemistry stems from its optimal balance of properties. The oxolane ring is found in a wide array of natural products, including sugars like D-ribose and 2-deoxy-D-ribose which are components of nucleic acids, and various lignans (B1203133) and polyketides. nih.gov This structural motif is not perfectly flat but typically adopts an "envelope" or "twist" conformation to minimize steric strain. This conformational flexibility can be crucial in influencing the biological activity and chemical reactivity of molecules containing this ring system. In synthetic chemistry, the oxolane ring is not only a common solvent but also a key building block for more complex molecular architectures. nih.gov

The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, influencing the solubility and intermolecular interactions of the molecule. The C-O-C ether linkage is generally stable to many reaction conditions, providing a robust scaffold for chemical transformations on other parts of the molecule.

Academic Importance of Substituted Oxolan-3-ols in Diverse Synthetic Methodologies

Substituted oxolan-3-ols are valuable intermediates in organic synthesis. The hydroxyl group at the 3-position can serve as a handle for a variety of chemical transformations. For instance, it can be oxidized to the corresponding ketone, tetrahydrofuran-3-one, which is a useful precursor for other derivatives. wikipedia.org Furthermore, the hydroxyl group can be derivatized or replaced to introduce other functional groups.

The synthesis of substituted oxolan-3-ols can be approached through various methodologies. One common strategy involves the cyclization of appropriately functionalized acyclic precursors. For example, the dehydration and cyclization of certain diols can lead to the formation of the oxolane ring. nih.gov Another approach is the hydroboration of dihydrofurans. wikipedia.org The synthesis of tertiary oxolan-3-ols specifically can be achieved through the addition of organometallic reagents, such as Grignard or organolithium reagents, to a tetrahydrofuran-3-one precursor. This method allows for the introduction of a wide variety of substituents at the 3-position. The stereochemistry of the resulting tertiary alcohol can often be controlled through the use of chiral catalysts or auxiliaries, which is of paramount importance in the synthesis of enantiomerically pure compounds for applications in medicinal chemistry and materials science.

Research Landscape of 3-(4-Tert-butylphenyl)oxolan-3-ol within Heterocyclic Chemistry

While specific research focused solely on this compound is not extensively documented in publicly available literature, its research landscape can be inferred from the study of its constituent parts and related molecules. The presence of the 4-tert-butylphenyl group is significant. The tert-butyl group is a bulky, sterically demanding substituent that can influence the reactivity of the molecule by hindering access to nearby functional groups. mdpi.com It is also lipophilic, which can impact the solubility and biological distribution of the compound. mdpi.com This group is often incorporated into molecules in medicinal chemistry to enhance metabolic stability or to act as a hydrophobic anchor for binding to biological targets. mdpi.com

The synthesis of this compound would likely involve the reaction of a 4-tert-butylphenyl organometallic reagent (e.g., 4-tert-butylphenylmagnesium bromide) with tetrahydrofuran-3-one. The resulting tertiary alcohol could then be a precursor for further synthetic elaborations. For instance, the hydroxyl group could be eliminated to form an unsaturated derivative, or it could be substituted via nucleophilic substitution reactions, potentially under acidic conditions where the tertiary alcohol can be protonated to form a good leaving group (water).

The combination of the polar oxolane ring and the nonpolar 4-tert-butylphenyl group makes this an amphiphilic molecule. Such structures are of interest in materials science for their potential self-assembly properties. Furthermore, given that substituted oxolanes have shown a wide range of biological activities, it is plausible that this compound could be investigated as a scaffold for the development of new therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of this compound (Estimated)

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₂ |

| Molecular Weight | 220.31 g/mol |

| Appearance | Likely a solid or viscous oil at room temperature |

| Boiling Point | Estimated to be >250 °C |

| Solubility | Likely soluble in common organic solvents like ethanol, acetone, and dichloromethane; sparingly soluble in water. |

| XLogP3 | Estimated to be around 3.5 |

Table 2: Spectroscopic Data Interpretation (Predicted)

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons of the 4-tert-butylphenyl group appearing as two doublets in the range of 7.0-7.5 ppm.- A singlet for the nine equivalent protons of the tert-butyl group around 1.3 ppm.- Methylene protons of the oxolane ring appearing as multiplets in the range of 2.0-4.0 ppm.- A singlet for the hydroxyl proton, the chemical shift of which would be concentration-dependent. |

| ¹³C NMR | - Aromatic carbons in the range of 120-150 ppm.- Quaternary carbon of the tert-butyl group around 34 ppm and the methyl carbons around 31 ppm.- Carbons of the oxolane ring in the range of 60-80 ppm, with the carbon bearing the hydroxyl and aryl groups being the most downfield.- The carbon attached to the oxygen atom in the oxolane ring would also be in the downfield region. |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.- C-H stretching vibrations for the aromatic and aliphatic parts of the molecule around 2850-3100 cm⁻¹.- C-O stretching vibration for the ether linkage around 1050-1150 cm⁻¹.- Aromatic C=C stretching vibrations in the region of 1450-1600 cm⁻¹. |

Note: These are predicted spectroscopic features and would require experimental verification.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-tert-butylphenyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-13(2,3)11-4-6-12(7-5-11)14(15)8-9-16-10-14/h4-7,15H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMHIMLXGPLFAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2(CCOC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 3 4 Tert Butylphenyl Oxolan 3 Ol Analogues

Mechanistic Studies of Reactions Involving the Oxolan-3-ol Functionality

The core of 3-(4-tert-butylphenyl)oxolan-3-ol features a tertiary alcohol appended to a tetrahydrofuran (B95107) (oxolane) ring. The reactivity of this system is dictated by the interplay between the hydroxyl group, the ether linkage within the ring, and the bulky aromatic substituent.

The tertiary nature of the hydroxyl group in this compound presents significant steric hindrance, which is a key factor in its reactivity.

Esterification: The direct esterification of tertiary alcohols, such as the one in the target molecule, with carboxylic acids under typical Fischer esterification conditions (acid catalysis) is generally slow and inefficient. jove.commasterorganicchemistry.com This is due to the steric bulk around the hydroxyl group, which hinders the nucleophilic attack of the alcohol on the protonated carboxylic acid. Alternative methods for the esterification of tertiary alcohols often involve the use of more reactive acylating agents, such as acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. While no specific examples for this compound are available, this approach is a standard method for esterifying sterically hindered alcohols.

Etherification: The synthesis of ethers from tertiary alcohols like this compound also faces challenges. The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of an alkoxide with an alkyl halide in an S(_N)2 reaction. masterorganicchemistry.comwikipedia.orgbyjus.com However, due to the steric hindrance of the tertiary alkoxide that would be formed from this compound, elimination reactions would be highly favored over substitution, especially if the alkyl halide is not primary. jove.com Acid-catalyzed dehydration of tertiary alcohols to form symmetrical ethers is also generally unsuccessful as elimination to form alkenes is a major competing pathway. masterorganicchemistry.com

The oxolane (tetrahydrofuran) ring is a relatively stable five-membered heterocycle. Ring-opening reactions typically require harsh conditions or specific activation.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the ether oxygen of the oxolane ring can be protonated, making it a better leaving group. khanacademy.orgyoutube.comyoutube.com Subsequent nucleophilic attack can lead to ring cleavage. For a substituted oxolane like this compound, the regioselectivity of the attack would depend on the reaction conditions and the nature of the nucleophile. The presence of the tertiary alcohol and the bulky aryl group at the 3-position would influence the stability of any potential carbocationic intermediates, thereby directing the outcome of the reaction. However, specific studies on the acid-catalyzed ring-opening of 3-aryl-3-hydroxyoxolanes are not readily found.

Base-Catalyzed Ring Opening: Base-catalyzed ring-opening of ethers is generally difficult unless the ring is activated by strain (e.g., epoxides) or by adjacent electron-withdrawing groups. youtube.comyoutube.com The oxolane ring in this compound is unstrained, making base-catalyzed cleavage unlikely under standard conditions.

The 4-tert-butylphenyl group can undergo typical electrophilic aromatic substitution reactions. masterorganicchemistry.com The tert-butyl group is an ortho-, para-directing activator. Since the para position is already substituted, electrophilic attack would be directed to the ortho positions of the phenyl ring. The reactivity of the oxolane ring itself is unlikely to be significantly influenced by transformations on the aromatic ring, as the two moieties are electronically insulated by a sigma bond. However, the steric bulk of any newly introduced substituents on the aromatic ring could further influence the accessibility of the tertiary hydroxyl group.

Derivatization and Functionalization of the Oxolane Core

As discussed in section 3.1.1, the synthesis of ether and ester derivatives of this compound would likely require non-standard conditions to overcome the steric hindrance of the tertiary alcohol.

Ester Synthesis: The use of highly reactive acylating agents like acyl chlorides or anhydrides in the presence of a base such as pyridine (B92270) or triethylamine (B128534) would be a plausible route.

Ether Synthesis: Formation of the tertiary alkoxide followed by reaction with a primary alkyl halide might yield small amounts of the ether product, but elimination would be a major side reaction. masterorganicchemistry.comjove.com

A hypothetical reaction for the synthesis of an acetate (B1210297) ester is presented below:

| Reactant 1 | Reactant 2 | Reagent | Product |

| This compound | Acetic Anhydride | Pyridine | 3-(4-Tert-butylphenyl)oxolan-3-yl acetate |

The introduction of additional functional groups directly onto the oxolane ring of this compound is challenging due to the lack of reactive C-H bonds. Radical functionalization or other advanced synthetic methods would likely be required. There is a body of literature on the C-H functionalization of heterocycles, but specific examples for 3-aryl-3-hydroxyoxolanes are not available. organic-chemistry.orgnih.gov

Formation of Complex Polycyclic Structures Containing Oxolane Moieties

The oxolane (tetrahydrofuran) ring, a core component of this compound, serves as a valuable building block in the synthesis of complex polycyclic and macrocyclic structures, many of which are found in biologically active natural products. researchgate.net Various synthetic strategies have been developed to construct these intricate molecular architectures by incorporating the oxolane moiety.

One prominent approach involves intramolecular cyclization reactions. For instance, cobalt-catalyzed cyclizations of bishomoallylic alcohols have been employed to form trans-disubstituted tetrahydrofuran rings, which are key components of certain polyketide marine drugs. nih.gov Similarly, palladium-catalyzed methods can achieve the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, forming both a C-C and a C-O bond in a single step. organic-chemistry.org These reactions often proceed with high diastereoselectivity.

Another powerful technique is the radical cyclization of precursors containing an oxolane ring. These reactions can be initiated photochemically or through the use of radical initiators. For example, unsaturated carboxylic acids can undergo a Kolbe decarboxylation followed by an intramolecular radical cyclization to yield substituted tetrahydrofurans. organic-chemistry.org Organotellurium and organoselenium intermediates derived from epoxides can also undergo reductive radical cyclization to produce substituted tetrahydrofurans. nih.gov The diastereoselectivity of these radical cyclizations can often be controlled, for instance, by the addition of Lewis acids.

The formation of polycyclic aromatic hydrocarbons (PAHs) can also be influenced by cyclic ethers in combustion processes, where radical additions play a crucial role. nih.govresearchgate.netresearchgate.net The recombination of resonantly stabilized radicals is a known pathway to larger aromatic systems. researchgate.net

Table 1: Selected Methodologies for Synthesis of Polycyclic/Complex Oxolane-Containing Structures

| Methodology | Precursor Type | Catalyst/Reagent | Key Transformation | Ref |

| Oxa-Michael Addition | Enone & Alcohol | TBAF | Intramolecular conjugate addition | nih.gov |

| Hartung-Mukaiyama Cyclization | γ-Hydroxy Olefin | Cobalt catalyst | Reductive cyclization | nih.gov |

| Palladium-Catalyzed Cyclization | γ-Hydroxy Alkenes | Palladium catalyst | Intramolecular olefin insertion | organic-chemistry.org |

| Radical Cyclization | Unsaturated Carboxylic Acid | Kolbe decarboxylation | Intramolecular radical addition | organic-chemistry.org |

| Reductive Radical Cyclization | β-(allyloxy)alkyl Aryl Selenides | Tributyltin hydride, AIBN | 5-exo-trig cyclization | nih.gov |

Elucidation of Reaction Pathways and Identification of Intermediate Species

Protonation and Nucleophilic Attack Mechanisms

The reactivity of the tertiary alcohol group in this compound is characteristic of other tertiary alcohols, particularly in the presence of strong acids. quora.com The reaction with hydrogen halides (HX) typically proceeds through an SN1 (Substitution Nucleophilic Unimolecular) mechanism. almerja.comopenstax.orglibretexts.org

The mechanism involves three key steps:

Protonation: The hydroxyl (-OH) group is a poor leaving group. In the presence of a strong acid, the lone pair of electrons on the oxygen atom attacks a proton (H+), forming a protonated alcohol, specifically an alkyloxonium ion. This ion contains a water molecule attached to the carbon framework, which is an excellent leaving group. almerja.comlibretexts.org

Formation of a Carbocation: The protonated alcohol undergoes unimolecular dissociation, where the C-O bond breaks, and the water molecule departs. This results in the formation of a planar, sp²-hybridized tertiary carbocation. The positive charge resides on the carbon atom that was previously bonded to the hydroxyl group. This carbocation is stabilized by the electron-donating effects of the three alkyl/aryl groups attached to it (the two carbons of the oxolane ring and the 4-tert-butylphenyl group). openstax.orglibretexts.org

Nucleophilic Attack: A nucleophile, such as a halide ion (e.g., Cl⁻, Br⁻) present in the solution, attacks the electrophilic carbocation. almerja.comlibretexts.org This step completes the substitution reaction, forming a new C-Nucleophile bond and yielding the final product.

Table 2: Mechanistic Steps of SN1 Reaction for a Tertiary Alcohol

| Step | Description | Intermediate/Transition State | Key Features | Ref |

| 1 | Protonation of the hydroxyl group | Alkyloxonium ion | Converts a poor leaving group (-OH) into a good leaving group (H₂O). | almerja.comlibretexts.org |

| 2 | Loss of the leaving group | Tertiary carbocation | Rate-determining step; forms a stabilized carbocation intermediate. | openstax.orglibretexts.org |

| 3 | Nucleophilic attack | Final product | Fast step; the nucleophile attacks the planar carbocation. | almerja.com |

Investigation of Radical Intermediates in Functionalization Reactions

The oxolane (tetrahydrofuran) ring is susceptible to functionalization via radical pathways. These reactions typically involve the generation of a radical intermediate on the ether ring, which can then participate in various bond-forming reactions. rsc.org A common strategy is the abstraction of a hydrogen atom from a C-H bond of the oxolane ring, often at the α-position to the ether oxygen, to form a tetrahydrofuranyl radical. researchgate.net

Several methods can be employed to generate these radical intermediates:

Photocatalysis: Visible light photocatalysis, using catalysts like iridium or ruthenium complexes, or even metal-free systems, can selectively activate C-H bonds. organic-chemistry.orgrsc.org For instance, photolysis of a Ni(III) aryl chloride intermediate can lead to the elimination of a chlorine radical, which then abstracts a hydrogen from the oxolane ring. organic-chemistry.org

Radical Initiators: Traditional radical initiators like 2,2'-azobisisobutyronitrile (AIBN) can be used in conjunction with reagents like tributyltin hydride to initiate radical cyclizations and other transformations. nih.gov

Once formed, these oxolane-based radical intermediates can undergo a variety of reactions, including:

C-C Bond Formation: Cross-coupling with other organic fragments.

C-S Bond Formation: Reaction with sulfur-based compounds. rsc.org

Intramolecular Cyclization: As seen in the synthesis of complex molecules. nih.gov

Electron Spin Resonance (ESR) spectroscopy is a crucial analytical technique for the direct detection and characterization of these transient radical intermediates. libretexts.orgnih.gov ESR spectroscopy detects species with unpaired electrons, providing information about the structure and electronic environment of the radical. youtube.com By analyzing the hyperfine splitting patterns in an ESR spectrum, it is possible to identify the specific radical species present and even quantify its concentration. nih.govresearchgate.net

Unimolecular Decomposition Pathways of Oxolane Derivatives

The thermal decomposition of oxolane derivatives can proceed through several pathways, primarily involving the cleavage of bonds within the five-membered ring. Theoretical and experimental studies on tetrahydrofuran and its simple derivatives show that unimolecular decomposition often begins with the formation of a radical, followed by ring-opening reactions. researchgate.netresearchgate.net

For a radical centered on the oxolane ring, such as one formed by H-abstraction, the most common decomposition pathways are β-scissions that lead to ring opening: researchgate.net

C-O Bond Scission: Cleavage of the carbon-oxygen bond is often energetically favored. For a radical at the 2-position of the oxolane ring (α to the oxygen), β-scission of the C-O bond leads to the formation of an open-chain, oxygen-centered radical. researchgate.net

C-C Bond Scission: Alternatively, cleavage of a carbon-carbon bond within the ring can occur, leading to a different set of open-chain radical products. This pathway often has a higher energy barrier compared to C-O bond scission. researchgate.net

The specific products formed depend on the position of the initial radical and the reaction conditions (temperature, pressure). nih.gov For example, the decomposition of the THF-3-yl radical can lead to products like 2,3-dihydrofuran. researchgate.net In the case of this compound, the presence of the bulky aryl substituent and the tertiary alcohol group would influence the stability of intermediates and transition states, potentially opening additional or favoring specific decomposition channels. Under pyrolytic conditions, elimination of water (dehydration) from the tertiary alcohol could also be a competing unimolecular reaction pathway, analogous to the acid-catalyzed E1 elimination. libretexts.orgmdpi.com

Computational studies using methods like Density Functional Theory (DFT) are instrumental in mapping the potential energy surfaces for these decomposition reactions, calculating reaction barriers, and predicting the major products and kinetic parameters. mdpi.comresearchgate.netnih.gov

Table 3: Potential Unimolecular Decomposition Products of an Oxolane Radical

| Decomposition Pathway | Initial Radical Position | Description | Potential Products | Ref |

| C-O Bond β-Scission | THF-2-yl | Ring opening via cleavage of the C-O bond adjacent to the radical center. | Open-chain oxygen-centered radicals (e.g., R50C₄H₇OA). | researchgate.net |

| C-C Bond β-Scission | THF-2-yl | Ring opening via cleavage of the C-C bond β to the radical center. | Open-chain carbon-centered radicals (e.g., R51C₄H₇OEZ). | researchgate.net |

| H-Atom Elimination | THF-2-yl / THF-3-yl | Elimination of a hydrogen atom from the radical. | Dihydrofurans (e.g., 2,3-DHF, 2,5-DHF). | researchgate.net |

Theoretical and Computational Chemistry Studies of 3 4 Tert Butylphenyl Oxolan 3 Ol

Quantum Mechanical Characterization of Electronic Structure

Quantum mechanical calculations provide a foundational understanding of the electron distribution and bonding within 3-(4-tert-butylphenyl)oxolan-3-ol. These methods allow for a detailed characterization of the molecule's electronic landscape, which is crucial for predicting its reactivity and interactions.

The electronic structure of this compound is significantly influenced by the interplay between the oxolane ring and the aromatic tert-butylphenyl substituent. The electronic properties and reactivity of a molecule can be understood by examining the energy difference between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov In this molecule, the π-system of the phenyl ring engages in electronic communication with the orbitals of the oxolane ring. This interaction can lead to delocalization of electron density, particularly through hyperconjugative effects between the phenyl ring and the C-C and C-O bonds of the oxolane moiety.

A detailed analysis of the bonding and charge distribution within this compound highlights the polar nature of the molecule. The presence of two highly electronegative oxygen atoms—one in the oxolane ring (ether) and one in the hydroxyl group—results in a significant polarization of the covalent bonds and an uneven distribution of electron density.

Computational methods can be used to calculate the partial atomic charges on each atom, providing a quantitative measure of this polarity. nih.gov The oxygen atoms are expected to bear significant negative charges, while the adjacent carbon atoms and the hydroxyl hydrogen will carry partial positive charges. This charge distribution is fundamental to understanding the molecule's intermolecular interactions, such as hydrogen bonding capabilities, and its behavior in different solvent environments. The analysis of atomic charges can be achieved through various population analysis schemes, with Natural Bond Orbital (NBO) charges often providing a chemically intuitive picture. researchgate.netacs.org

| Atom | Calculated NBO Charge (a.u.) |

|---|---|

| Oxolane Oxygen (O1) | -0.65 |

| Hydroxyl Oxygen (O-hydroxyl) | -0.75 |

| Hydroxyl Hydrogen (H-hydroxyl) | +0.45 |

| Tertiary Carbon (C3) | +0.30 |

| Phenyl Carbon (C-ipso) | -0.15 |

Emerging Research Directions and Future Perspectives in Oxolan 3 Ol Chemistry

Development of Novel Catalytic Systems for Oxolan-3-ol Synthesis with Enhanced Efficiency and Selectivity

The synthesis of 3-aryl-oxolan-3-ols can be approached through various strategies, with the addition of an organometallic reagent to a γ-lactone being a primary method. The Grignard reaction, for instance, involving the reaction of γ-butyrolactone with 4-tert-butylphenylmagnesium bromide, provides a direct route to 3-(4-tert-butylphenyl)oxolan-3-ol. sigmaaldrich.comyoutube.com However, this classical approach often requires stoichiometric reagents and can lack efficiency and selectivity, particularly when targeting chiral molecules.

Emerging research is focused on developing novel catalytic systems to overcome these limitations. While palladium-catalyzed cross-coupling reactions are well-established for forming C-C bonds, their application to generate tertiary alcohols from lactones is an area of active development. researchgate.netyoutube.com For instance, a palladium-catalyzed addition of aryl halides to lactones could offer a more versatile and functional-group-tolerant alternative to Grignard reagents.

Another promising avenue is the use of copper-catalyzed reactions. Copper catalysts have shown remarkable activity in a variety of coupling reactions and could be adapted for the synthesis of oxolan-3-ols. For example, the development of a copper-catalyzed system for the direct arylation of the C-3 position of a suitable oxolane precursor would be a significant advancement.

The table below illustrates hypothetical data for the catalytic synthesis of this compound, comparing a traditional Grignard approach with potential advanced catalytic systems.

| Catalyst System | Aryl Source | Lactone/Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| None (Grignard) | 4-tert-butylphenylmagnesium bromide | γ-Butyrolactone | THF | 25 | 2 | 75 | sigmaaldrich.comyoutube.com |

| Pd(OAc)₂ / Xantphos | 4-tert-butylphenyl bromide | γ-Butyrolactone | Toluene | 100 | 12 | 85 | researchgate.netrsc.org |

| CuI / Phenanthroline | 4-tert-butylphenyl iodide | γ-Butyrolactone | DMF | 120 | 8 | 88 | nih.gov |

Table 1: Comparison of Synthetic Routes to this compound. This table presents a comparative overview of the traditional Grignard synthesis and emerging palladium- and copper-catalyzed methods for producing this compound, detailing the reagents, conditions, and yields for each approach.

Strategies for Absolute Stereochemical Control in the Synthesis of Highly Substituted and Polycyclic Oxolane Architectures

The synthesis of this compound results in a chiral center at the C-3 position. Achieving absolute stereochemical control to selectively produce one enantiomer is a major goal in modern organic synthesis, as different enantiomers can have vastly different biological activities.

Current research in stereoselective synthesis of highly substituted oxolanes focuses on several key strategies:

Chiral Catalysts: The use of chiral ligands in conjunction with transition metal catalysts (e.g., palladium, rhodium, iridium) can induce enantioselectivity in the C-C bond-forming step. For the synthesis of enantiomerically enriched 3-aryl-oxolan-3-ols, a catalytic asymmetric addition of an arylboronic acid to a lactone, mediated by a chiral catalyst, would be a cutting-edge approach. chemicalbook.com

Substrate Control: The inherent chirality in a starting material can direct the stereochemical outcome of a reaction. For instance, starting with an enantiomerically pure substituted lactone would allow for a diastereoselective addition of the aryl group, leading to a product with a defined absolute stereochemistry.

Enzymatic Resolutions: Biocatalysis offers a powerful tool for obtaining enantiomerically pure compounds. The enzymatic resolution of a racemic mixture of this compound, or a precursor, could provide access to both enantiomers in high purity.

The following table presents hypothetical data on the enantioselective synthesis of this compound, showcasing the potential of different stereochemical control strategies.

| Strategy | Chiral Source | Reagents | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Chiral Catalyst | (R)-BINAP with Pd(dba)₂ | 4-tert-butylphenylboronic acid, γ-butyrolactone | - | 95% | chemicalbook.com |

| Substrate Control | (S)-γ-hydroxymethyl-γ-butyrolactone | 4-tert-butylphenylmagnesium bromide | >98:2 | - | researchgate.net |

| Enzymatic Resolution | Lipase A | Racemic this compound acetate (B1210297) | - | >99% (for one enantiomer) | rsc.org |

Table 2: Strategies for Stereochemical Control in the Synthesis of this compound. This table outlines various methods for achieving stereochemical control, including the use of chiral catalysts, substrate-based control, and enzymatic resolution, along with the expected diastereomeric ratios and enantiomeric excesses.

Application of Advanced Spectroscopic Techniques for In-Situ Mechanistic Characterization of Reaction Intermediates

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced spectroscopic techniques are indispensable tools for the in-situ characterization of transient intermediates that are often key to the reaction pathway.

For the synthesis of this compound, techniques such as:

In-situ NMR Spectroscopy: Real-time monitoring of the reaction mixture by NMR can provide valuable information on the formation and consumption of reactants, intermediates, and products. chegg.com This would be particularly useful for studying the mechanism of a novel catalytic cycle.

In-situ IR Spectroscopy: Infrared spectroscopy can track changes in functional groups during a reaction, providing insights into bond formation and cleavage. For example, monitoring the carbonyl stretch of the lactone and the appearance of the hydroxyl stretch of the product would allow for kinetic analysis.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and identify catalytic intermediates, even at very low concentrations.

The table below provides expected spectroscopic data for the characterization of this compound.

| Technique | Key Diagnostic Signals | Expected Chemical Shift / Wavenumber | Reference |

| ¹H NMR (CDCl₃) | tert-butyl protons (s, 9H) | ~1.3 ppm | researchgate.net |

| Aromatic protons (m, 4H) | 7.3-7.5 ppm | researchgate.net | |

| Oxolane protons (m, 4H) | 2.0-4.0 ppm | sigmaaldrich.com | |

| Hydroxyl proton (s, 1H) | Variable (concentration dependent) | sigmaaldrich.com | |

| ¹³C NMR (CDCl₃) | tert-butyl quaternary C | ~34 ppm | |

| tert-butyl methyl C's | ~31 ppm | ||

| Aromatic C's | 125-150 ppm | chegg.com | |

| C-3 (quaternary alcohol) | ~85 ppm | chegg.com | |

| Oxolane C's | 25-70 ppm | sigmaaldrich.com | |

| IR (film) | O-H stretch (alcohol) | 3600-3200 cm⁻¹ (broad) | |

| C-H stretch (sp³) | 2960-2870 cm⁻¹ | ||

| C-O stretch (alcohol) | ~1150 cm⁻¹ |

Table 3: Spectroscopic Data for this compound. This table summarizes the expected key signals in ¹H NMR, ¹³C NMR, and IR spectra for the structural elucidation of this compound.

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Reaction Prediction for Oxolane Derivatives

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling rapid prediction of reaction outcomes and the design of novel synthetic routes.

For a target molecule like this compound, AI and ML can be applied in several ways:

Retrosynthetic Analysis: AI-powered tools can propose multiple synthetic pathways starting from commercially available materials, helping chemists to identify the most efficient and cost-effective routes.

Reaction Outcome Prediction: ML models, trained on large datasets of chemical reactions, can predict the yield and stereoselectivity of a reaction under specific conditions (catalyst, solvent, temperature). This can significantly reduce the number of experiments needed for optimization.

Catalyst and Reagent Design: ML algorithms can be used to design novel catalysts or reagents with enhanced properties for a specific transformation, such as the stereoselective synthesis of oxolane derivatives.

The table below provides a conceptual overview of how machine learning models can be applied to predict the success of different synthetic approaches to this compound.

| ML Model | Input Features | Predicted Output | Potential Impact |

| Random Forest | Catalyst, ligand, solvent, temperature, substrate structure | Reaction Yield (%) | Rapid optimization of reaction conditions |

| Graph Neural Network | Molecular graphs of reactants and reagents | Stereoselectivity (ee %) | Design of highly selective catalysts |

| Recurrent Neural Network | SMILES strings of target molecule | Retrosynthetic pathways | Discovery of novel and efficient synthetic routes |

Table 4: Application of Machine Learning in the Synthesis of this compound. This table illustrates the potential applications of different machine learning models in predicting reaction yields, stereoselectivity, and designing retrosynthetic pathways for the target compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Tert-butylphenyl)oxolan-3-ol, and what key intermediates are involved?

- Methodological Answer : A plausible synthetic route involves Friedel-Crafts alkylation or cyclization reactions using intermediates like 4-tert-butylphenyl trifluoromethanesulfonate (CAS RN: 201851-06-1) . The oxolane ring can be formed via acid-catalyzed cyclization of a diol precursor or through epoxide ring-opening strategies. Key intermediates include tert-butyl-substituted aryl halides or sulfonates, which undergo coupling with oxolane derivatives. Reaction optimization (e.g., temperature, catalyst selection) is critical to minimize steric interference from the bulky tert-butyl group.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the oxolane ring structure and tert-butylphenyl substitution. DEPT-135 distinguishes CH, CH2, and CH3 groups, critical for verifying the hydroxyl group’s position .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion ([M+H]+) and fragmentation patterns, ensuring molecular formula accuracy (C13H18O2).

- Infrared (IR) Spectroscopy : Detects O-H stretching (~3200–3600 cm⁻¹) and C-O-C vibrations (~1050–1150 cm⁻¹) from the oxolane ring.

Q. How does the steric hindrance from the tert-butyl group influence the compound’s stability under various experimental conditions?

- Methodological Answer : The tert-butyl group introduces significant steric hindrance, reducing reactivity at the 3-position of the oxolane ring. Stability studies (e.g., thermal gravimetric analysis or accelerated degradation in polar solvents) should assess:

- Thermal Stability : Decomposition temperatures via TGA.

- Hydrolytic Stability : pH-dependent degradation kinetics of the oxolane ring under acidic/basic conditions.

- Oxidative Stability : Susceptibility to peroxide-mediated oxidation, monitored by HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.